

Application Note: Analysis of Heptyl Acetate by Gas Chromatography-Mass Spectrometry (GC-MS)

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Compound of Interest

Compound Name: *Heptyl acetate*

Cat. No.: *B091129*

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Introduction

Heptyl acetate (C₉H₁₈O₂, Molar Mass: 158.24 g/mol) is an ester known for its characteristic fruity, pear-like aroma, making it a significant compound in the flavor and fragrance industries. [1] It is also utilized in the formulation of certain drug products. Accurate and sensitive quantification of **heptyl acetate** is crucial for quality control in these sectors. Gas Chromatography-Mass Spectrometry (GC-MS) stands as the premier analytical technique for volatile and semi-volatile compounds like **heptyl acetate**, offering high sensitivity, selectivity, and structural elucidation for unambiguous identification.[1] This document provides a comprehensive protocol for the analysis of **heptyl acetate** using GC-MS, tailored for researchers, scientists, and professionals in drug development.

Experimental Protocols

Effective analysis of **heptyl acetate** by GC-MS is contingent on appropriate sample preparation and optimized instrument parameters.

Sample Preparation

The choice of sample preparation is dictated by the sample matrix. The goal is to efficiently extract **heptyl acetate** while minimizing interferences.

1. Headspace Solid-Phase Microextraction (HS-SPME)

This solvent-free technique is ideal for extracting volatile compounds from complex liquid and solid samples.[2]

- **Sample Aliquoting:** Weigh 1-5 grams of the homogenized sample (e.g., fruit puree, diluted essential oil, or ground plant material) into a 20 mL headspace vial.[2] For liquid samples, pipette 5 mL into the vial.[1]
- **Internal Standard Spiking:** Introduce a known concentration of a suitable internal standard, such as a deuterated analog of **heptyl acetate** or another compound with similar chemical properties not present in the sample.[2]
- **Matrix Modification:** Add 1 gram of sodium chloride (NaCl) to the vial to increase the ionic strength of the aqueous phase, which enhances the partitioning of volatile analytes into the headspace.[1]
- **Equilibration:** Seal the vial and incubate it in a heated agitator at 60°C for 30 minutes to allow for the equilibration of volatile compounds in the headspace.[1]
- **Extraction:** Expose a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace for 15 minutes under continuous agitation and heating.[1]
- **Desorption:** Retract the fiber and immediately introduce it into the GC injector for thermal desorption.[1]

2. Liquid-Liquid Extraction (LLE)

LLE is a conventional method for concentrating analytes from aqueous samples.[1]

- **Sample Preparation:** To 10 mL of the aqueous sample in a separatory funnel, add 1 g of NaCl and an appropriate amount of the selected internal standard.[1]
- **Extraction:** Add 5 mL of a suitable organic solvent (e.g., dichloromethane or hexane). Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.[1]
- **Phase Separation:** Allow the layers to separate and collect the organic layer. Repeat the extraction of the aqueous layer with a fresh 5 mL of the organic solvent.[1]

- **Drying and Concentration:** Combine the organic extracts and dry them over anhydrous sodium sulfate. Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.[1]
- **Analysis:** Transfer the concentrated extract to a GC vial for analysis.[1]

GC-MS Instrumentation and Conditions

The following instrumental parameters are recommended for the analysis of **heptyl acetate**.

Parameter	Condition
Gas Chromatograph	Agilent 7890B or equivalent[3]
Mass Spectrometer	Agilent 5977B MSD or equivalent[3]
Column	DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent[3]
Carrier Gas	Helium at a constant flow of 1.0 mL/min[3]
Injector	Split/splitless injector at 250°C with a split ratio of 20:1[3]
Oven Temperature Program	Initial temperature: 40°C, hold for 2 minutes. Ramp: 10°C/min to 250°C. Hold: 5 minutes at 250°C.[3]
MS Transfer Line	280°C[3]
Ion Source Temperature	230°C[3]
Quadrupole Temperature	150°C[3]
Ionization Mode	Electron Ionization (EI) at 70 eV[3]
Acquisition Mode	Selected Ion Monitoring (SIM)[3]

Data Presentation

Quantitative Data Summary

Quantitative analysis of **heptyl acetate** is performed using an external calibration curve. The following table summarizes key analytical parameters.

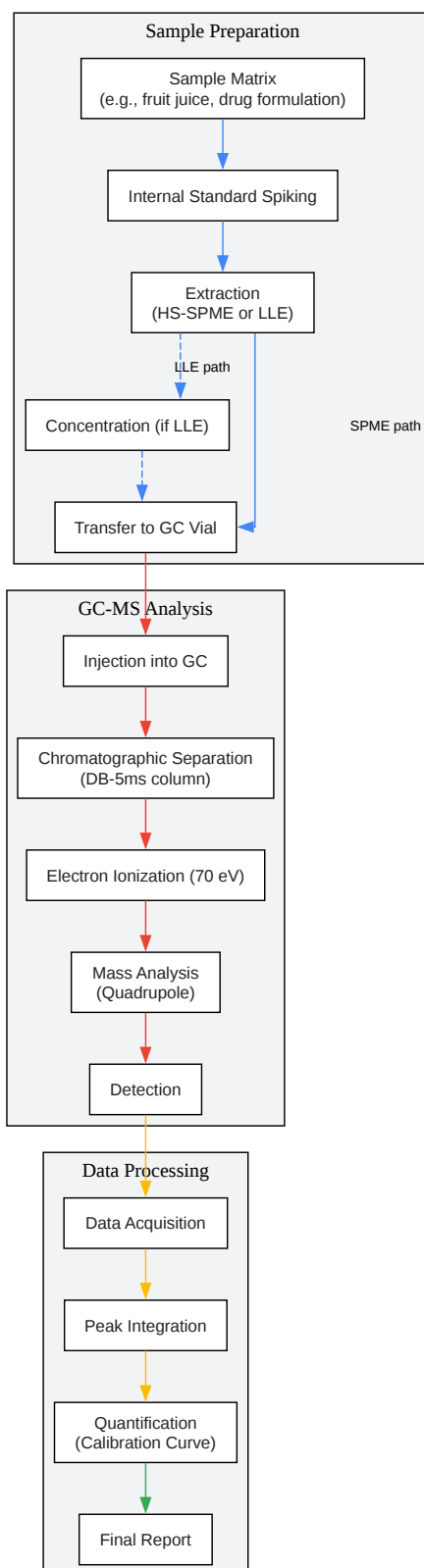
Parameter	Value
Retention Time (min)	Dependent on the specific GC conditions, but typically falls within a predictable range.
Characteristic Ions (m/z)	43, 55, 56, 68, 70, 96, 114[3][4]
Linearity (Concentration Range)	To be determined by creating a calibration curve with a series of standards.[3]
Limit of Detection (LOD)	Determined based on a signal-to-noise ratio of 3:1.[3]
Limit of Quantification (LOQ)	Determined based on a signal-to-noise ratio of 10:1.[3]
Accuracy (Recovery %)	Assessed by spiking a blank matrix with known concentrations at low, medium, and high levels. [3]
Precision (RSD %)	Determined by analyzing replicate samples at different concentrations on the same day (intra-day) and on different days (inter-day).[3]

Mass Spectrum Data

The mass spectrum of **heptyl acetate** is characterized by a base peak at m/z 43.[4] Other significant fragments are observed at m/z 55, 56, 68, 70, 96, and 114.[3][4]

m/z	Relative Intensity
43	99.99[4]
56	46.08[4]
70	35.49[4]
55	29.77[4]
41	26.48[4]

Mandatory Visualization



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GC-MS workflow for **heptyl acetate** analysis.

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